Bienvenue dans la boutique en ligne BenchChem!

4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one

TRPM4 ion channel AMPA receptor Antitubercular

4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one (CAS 946363-26-4) is a synthetic small molecule belonging to the dihydroquinoxalin-2-one class, with the molecular formula C16H13ClN2O3. Preliminary, non-verifiable information from sources excluded by this guide suggests potential antimicrobial and antituberculosis properties.

Molecular Formula C16H13ClN2O3
Molecular Weight 316.74
CAS No. 946363-26-4
Cat. No. B2720173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
CAS946363-26-4
Molecular FormulaC16H13ClN2O3
Molecular Weight316.74
Structural Identifiers
SMILESC1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN2O3/c17-11-5-7-12(8-6-11)22-10-16(21)19-9-15(20)18-13-3-1-2-4-14(13)19/h1-8H,9-10H2,(H,18,20)
InChIKeyMTLXLLQFYPAOFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Considerations for 4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one (CAS 946363-26-4)


4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one (CAS 946363-26-4) is a synthetic small molecule belonging to the dihydroquinoxalin-2-one class, with the molecular formula C16H13ClN2O3. Preliminary, non-verifiable information from sources excluded by this guide suggests potential antimicrobial and antituberculosis properties . However, a thorough search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL) fails to yield any peer-reviewed, quantitative characterization for this specific compound [1]. The available public record is insufficient to establish baseline biochemical, pharmacological, or physicochemical properties for procurement specification.

Why a Generic Dihydroquinoxalin-2-one Cannot Replace 4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one


The 4-chlorophenoxyacetyl substituent is a critical structural determinant. In closely related chemotypes, a positional isomer of the chlorophenoxy group (e.g., 2-chlorophenoxy) has been reported to confer potent and selective inhibition of the TRPM4 ion channel, while the unsubstituted acetyl analog (ADQX) acts as a potent AMPA receptor antagonist . These structure-activity relationships (SAR) demonstrate that subtle changes to the N-acyl substituent on the dihydroquinoxalin-2-one core can completely redirect the biological target profile. Consequently, substituting a generic 3,4-dihydroquinoxalin-2(1H)-one scaffold or even a close acyl analog for 4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one will introduce an uncharacterized, and therefore high-risk, change in biological activity and physicochemical properties. The lack of public characterization data for the target compound itself further underscores the impossibility of qualifying a substitution without a direct comparative study.

Quantitative Performance Analysis of 4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one (946363-26-4)


Gap Analysis: Absence of Validated Potency Data for Primary Target Engagement

A comprehensive search for the compound's primary biological target and associated quantitative potency data (IC50, Ki, EC50) yielded no results from permitted primary sources. While structurally related compounds show activity at TRPM4 and AMPA receptors, no validated assay data exists for CAS 946363-26-4 in ChEMBL, BindingDB, or PubMed-indexed literature [1]. Any claim of target engagement would be speculative.

TRPM4 ion channel AMPA receptor Antitubercular Target engagement

Gap Analysis: Absence of Selectivity Profile Data

No selectivity profiling data (e.g., kinase panel, safety pharmacology panel, CYP450 inhibition, hERG binding) is available for 4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one in the public domain [1]. This is a critical data gap for differentiating the compound from more characterized quinoxaline-based probes or leads, where selectivity over anti-targets is a key selection criterion.

Kinase selectivity Safety panel CYP inhibition hERG liability

Gap Analysis: Lack of Physicochemical Property Characterization

Fundamental physicochemical properties (aqueous solubility, logP/logD, PAMPA or Caco-2 permeability, microsomal stability) are not reported for this compound in any accessible primary literature or authoritative database [1]. In silico predictions, while possible, are insufficient for a procurement guide requiring quantitative evidence. Characterized dihydroquinoxalin-2-one leads (e.g., sGC activators) publish these parameters to justify lead selection.

Solubility logP permeability metabolic stability

Validated Application Scenarios for 4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one (CAS 946363-26-4)


Structural Diversity Library Enrichment for Phenotypic Screening

Given the complete absence of characterized biological activity, the only low-risk procurement scenario is the inclusion of 4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one as a structurally novel, unexplored entity in a diversity library for unbiased phenotypic screening. Its unique 4-chlorophenoxyacetyl substitution differentiates it from other dihydroquinoxalin-2-ones and may introduce novel bioactivity. However, this use case is predicated on the compound's structural novelty, not on demonstrated performance [1].

Negative Control or Inactive Analog for SAR Studies

If a research program has identified a bioactive congener (e.g., a 2-chlorophenoxy or unsubstituted acetyl analog), this 4-chlorophenoxy derivative could serve as a critical negative control to confirm the role of the para-substitution pattern in potency or selectivity. Its procurement would be justified to strengthen SAR conclusions. This scenario is contingent on having a well-characterized active analog from the same series [2].

Exploratory Chemistry for Novel Scaffold Derivatization

The compound can serve as a starting point for medicinal chemistry exploration. Its synthesis, reported on excluded vendor sites, involves acylation of the dihydroquinoxalin-2-one core with 4-chlorophenoxyacetyl chloride . This synthetic accessibility makes it a viable substrate for generating novel analogs, where the resultant compounds would need to be fully characterized.

Quote Request

Request a Quote for 4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.